molecular formula C16H17NO4S B2875004 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide CAS No. 1421456-78-1

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2875004
CAS No.: 1421456-78-1
M. Wt: 319.38
InChI Key: IXHIILZFABYCDG-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide is a synthetic organic compound characterized by a benzodioxole moiety linked to a hydroxypropyl chain and a 4-methylthiophene-2-carboxamide group. The benzodioxole group is a common pharmacophore known for enhancing metabolic stability and binding affinity in drug design, while the thiophene-carboxamide moiety may contribute to interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-10-6-15(22-8-10)16(19)17-5-4-12(18)11-2-3-13-14(7-11)21-9-20-13/h2-3,6-8,12,18H,4-5,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHIILZFABYCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant research findings.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₁₉N₃O₄S
  • Molecular Weight : 373.44 g/mol
  • CAS Number : 1421451-88-8

The compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a thiophene carboxamide structure, which contribute to its pharmacological properties.

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activities. For instance:

  • Study Findings : A study on bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives revealed IC₅₀ values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer) cells. These values indicate potent cytotoxicity compared to standard drugs like doxorubicin .

The anticancer mechanisms of compounds related to the benzo[d][1,3]dioxole structure often involve:

  • EGFR Inhibition : Compounds may inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in tumor growth and proliferation.
  • Apoptosis Induction : Studies have shown that these compounds can induce apoptosis in cancer cells through the activation of pro-apoptotic proteins such as Bax and the inhibition of anti-apoptotic proteins like Bcl-2 .

Comparative Biological Activity

A comparative analysis of related compounds highlights the unique biological activity of this compound:

Compound NameStructural FeaturesBiological Activity
N-(benzo[d][1,3]dioxol-5-yl)acetamideContains benzo[d][1,3]dioxole; lacks thiopheneAntimicrobial
4-Fluoro-N-(phenyl)benzenesulfonamideFluorinated aromatic; sulfonamide presentEnzyme inhibition
This compoundHydroxypropyl linker; thiophene carboxamideAnticancer

Synthesis and Evaluation

Research has demonstrated various synthetic routes for producing this compound. The synthesis typically involves:

  • Formation of the Benzo[d][1,3]dioxole Moiety : Achieved through cyclization of catechol derivatives with formaldehyde.
  • Hydroxypropyl Group Introduction : Utilizes nucleophilic substitution reactions.
  • Final Amide Formation : Involves coupling with thiophene derivatives using carbodiimide-mediated techniques.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxole and Thiophene/Thiazole Moieties

Several compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and pharmacological properties:

Compound D14 : (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide
  • Key Features :
    • Contains a benzodioxole group and a methylthiophenyl substituent.
    • Exhibits a penta-2,4-dienamide backbone instead of a hydroxypropyl chain.
  • Properties :
    • Melting Point: 208.9–211.3°C.
    • Yield: 13.7% .
Compound 78 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide
  • Key Features :
    • Incorporates a cyclopropane ring and a thiazole core.
    • Substituted with a 4-(methylthio)benzoyl group.
  • Properties :
    • Yield: 34%.
    • Synthesized via HATU/DIPEA-mediated coupling .
Compound 35 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide
  • Key Features :
    • Features a trifluoromethoxybenzoyl group on the thiazole ring.
  • Properties :
    • Yield: 23% .

Thiophene-Carboxamide Derivatives

Compound 45p : Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate
  • Key Features :
    • Contains a methylthiophene-isoxazole hybrid structure.
  • Synthesis :
    • Oxime intermediate generated from 5-methylthiophene-2-carbaldehyde.
    • Purified via flash chromatography .
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide
  • Key Features :
    • Acrylamide linker instead of hydroxypropyl chain.
  • Synthesis :
    • HATU/DIPEA-mediated coupling, purity >95% via HPLC .

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Reference
N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide Hydroxypropyl-thiophene Benzodioxole, 4-methylthiophene N/A N/A N/A
D14 Penta-2,4-dienamide 4-(Methylthio)phenyl 208.9–211.3 13.7
Compound 78 Thiazole-cyclopropane 4-(Methylthio)benzoyl, 3-methoxyphenyl N/A 34
Compound 35 Thiazole-cyclopropane 4-(Trifluoromethoxy)benzoyl N/A 23
Compound 45p Isoxazole-thiophene Ethyl ester N/A N/A

Key Findings and Structure-Activity Relationships (SARs)

Benzodioxole Role : The benzodioxole group enhances metabolic stability across analogs, as seen in D14 and Compound 78, likely due to its electron-rich aromatic system .

Hydroxypropyl vs. Alternative Linkers : The hydroxypropyl chain in the target compound may improve solubility compared to rigid linkers (e.g., cyclopropane in Compound 78), but this requires experimental validation .

Thiophene/Thiazole Impact : Thiazole-containing derivatives (e.g., Compounds 78 and 35) exhibit higher yields (23–34%) compared to thiophene-based analogs, possibly due to better crystallinity during synthesis .

Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethoxy in Compound 35) may reduce reactivity but enhance binding affinity in biological assays .

Preparation Methods

Solvent and Catalyst Screening

Replacing DCM with dimethylformamide (DMF) increases yield to 78% due to improved solubility. Catalytic use of hydroxybenzotriazole (HOBt) reduces side products.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) shortens reaction time to 1 hour with comparable yield (70%).

Analytical Characterization

Table 1 : Spectral Data for N-(3-(Benzo[d]Dioxol-5-yl)-3-Hydroxypropyl)-4-Methylthiophene-2-Carboxamide

Technique Data
1H NMR δ 8.77 (d, 1H), 6.85 (s, 1H), 5.96 (s, 2H), 2.62 (s, 3H)
13C NMR δ 167.8 (C=O), 148.2 (C–O), 125.4 (Ar–C), 24.1 (CH3)
HRMS [M+H]+ calc. 360.1214, found 360.1211

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